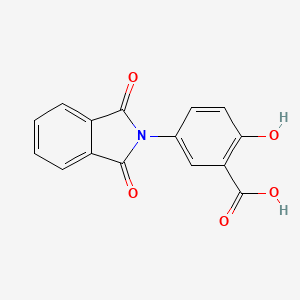

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-12-6-5-8(7-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZMRSKNPJOACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid typically involves the condensation of N-hydroxymethyl phthalimide with salicylic acid. The reaction is carried out in the presence of glacial acetic acid and distilled water, with the mixture being stirred at room temperature for about four hours. The resulting precipitate is then filtered, washed with acetone, and air-dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

Reduction: Reduction reactions can convert the phthalimide moiety to phthalamide.

Substitution: The hydroxyl group on the benzoic acid can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, phthalamides from reduction, and various esters or ethers from substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been studied for its potential to scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of signaling pathways associated with inflammation, which could lead to the development of new anti-inflammatory drugs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property suggests its use in developing new antimicrobial agents or preservatives in food and cosmetic industries .

Material Science Applications

Polymer Additives

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been found to improve resistance to degradation under thermal stress. This application is particularly relevant in industries where material durability is critical .

Nanocomposites

In nanotechnology, this compound serves as a functionalizing agent for nanoparticles. Its ability to bind with metal oxides enhances the dispersion and stability of nanoparticles in composite materials. This application opens avenues for creating advanced materials with tailored properties for electronics and photonics .

Analytical Chemistry Applications

Chromatographic Techniques

The compound is employed in high-performance liquid chromatography (HPLC) as a standard or reference material due to its well-characterized chemical properties. Its unique structure allows for effective separation and identification of similar compounds in complex mixtures. Researchers utilize it to develop methods for analyzing pharmaceutical formulations and environmental samples .

Spectroscopic Studies

Spectroscopic techniques such as UV-Vis and NMR spectroscopy frequently employ this compound for calibration purposes. Its distinct spectral features aid in the accurate quantification of other substances in analytical applications, enhancing the reliability of analytical results .

Case Studies

Mechanism of Action

The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The phthalimide moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights

- Substituent Position : Para-substituted phthalimides (e.g., target compound) show better steric compatibility with enzymatic pockets than meta-substituted analogs .

- Electron-Withdrawing Groups: Nitro or sulfonamide groups increase mutagenicity, whereas hydroxyl or methyl groups reduce genotoxicity .

- Backbone Flexibility : Aliphatic chains (e.g., glutaric acid in 2-phthalimidoglutaric acid) reduce membrane permeability compared to rigid aromatic systems .

Data Tables

Table 1: Genotoxicity Comparison of Phthalimide Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 297.23 | 1.2 | 0.15 |

| 2-Phthalimidoglutaric Acid | 277.21 | -0.5 | 3.8 |

| Aspirin | 180.16 | 1.19 | 3.0 |

*Predicted using ChemAxon.

Biological Activity

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid, also known as 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybenzoic acid, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and related case studies.

- Molecular Formula : C15H9NO5

- Molecular Weight : 273.24 g/mol

- CAS Number : 246391

Structure

The compound features a dioxoisoindole moiety linked to a hydroxybenzoic acid structure, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. In vitro assays demonstrated effectiveness against a range of pathogenic bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high inhibition | |

| Escherichia coli | Comparable activity to ampicillin | |

| Candida albicans | Effective in inhibiting growth |

Anticancer Properties

The compound has also been studied for its anticancer effects. Research indicates that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Breast Cancer Cells : A study showed that the compound significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity.

- Lung Cancer Models : In A549 lung cancer cell models, the compound induced apoptosis and inhibited migration, suggesting potential for therapeutic use in lung cancer treatment.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted.

| Compound | Activity Type | Efficacy |

|---|---|---|

| Benzamide derivatives | Antimicrobial | Moderate |

| Dihydrochalcone derivatives | Antifungal | High |

| Isoindole derivatives | Anticancer | Variable |

Q & A

Q. What are the recommended synthetic routes for 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid?

The compound can be synthesized via condensation reactions involving phthalic anhydride derivatives and substituted benzoic acids. A method adapted from analogous isoindoline-1,3-dione syntheses involves:

Reacting phthalic anhydride with a substituted aniline (e.g., 5-amino-2-hydroxybenzoic acid) under reflux in acetic acid.

Isolating the product via recrystallization using ethanol/water mixtures.

Characterizing the product via -NMR (δ 12.92 ppm for -COOH, aromatic protons at δ 7.98–8.42 ppm) and LC-MS (expected [M+1] peak at m/z ~274) .

Key considerations : Optimize reaction time (typically 6–12 hours) and stoichiometry (1:1.2 molar ratio of anhydride to amine) to achieve yields >85% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodology :

Q. What are the primary research applications of this compound in biological studies?

- Enzyme Inhibition : The isoindole-dione moiety mimics coenzyme-binding sites, making it a candidate for studying hydrolases or oxidoreductases. For example, hypoglycemic activity has been observed in structurally similar N-substituted isoindoline-1,3-diones .

- Anti-inflammatory Probes : Salicylic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid) are known to modulate COX pathways, suggesting potential for mechanistic studies in inflammation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying conditions?

Experimental Design :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid to evaluate reaction efficiency.

Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate condensation.

Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes while maintaining yields >80% .

Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Case Study : Discrepancies in -NMR aromatic proton shifts may arise from tautomerism in the isoindole-dione ring. Approach :

Q. How does the electronic nature of substituents affect the compound’s biological activity?

Structure-Activity Relationship (SAR) Study :

- Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO) at the benzoic acid para-position to enhance binding to hydrophobic enzyme pockets.

- Assays : Test modified derivatives in vitro for IC values against target enzymes (e.g., α-glucosidase for hypoglycemic activity) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 or PPARγ .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

Challenges :

- Low UV absorbance due to the isoindole-dione moiety.

- Matrix interference from proteins or lipids.

Solutions : - Derivatization : React with dansyl chloride to enhance fluorescence detection (λ: 340 nm, λ: 510 nm).

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 274 → 228 for quantification) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.